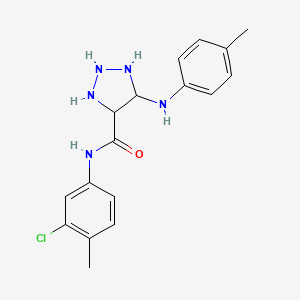
N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This triazolidine derivative, characterized by a unique structure, has garnered interest in medicinal chemistry due to its various functional groups that may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN4O, with a molecular weight of approximately 341.8 g/mol. The compound features:
- Triazolidine ring : A five-membered ring containing three nitrogen atoms, contributing to its stability and reactivity.
- Chloro and methyl substituents : These groups on the phenyl rings may enhance the compound's lipophilicity and influence its interaction with biological targets.
- Carboxamide functional group : This moiety is known for participating in hydrogen bonding, which can be crucial for binding to biological macromolecules.
Biological Activity
Research indicates that compounds with triazolidine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may share these properties, although detailed investigations are required to confirm these findings.
Antimicrobial Activity
A study on structurally similar compounds has shown promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Potential
There is growing interest in the anticancer potential of triazolidine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of the aniline moiety may play a role in modulating cellular pathways involved in cancer progression.
Case Studies
- Antibacterial Screening : In a comparative study, a series of triazolidine derivatives were screened for antibacterial activity. The results indicated that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus (IC50 values ranging from 10 to 50 µM) .
- Anticancer Evaluation : A recent publication highlighted the anticancer effects of triazolidine derivatives on human breast cancer cell lines, noting that certain substitutions on the phenyl rings led to enhanced activity (IC50 values as low as 5 µM) .
Mechanistic Insights
Understanding the mechanism by which this compound exerts its biological effects is crucial. Potential studies could investigate:
- Receptor Binding Studies : Assessing the affinity of the compound for various biological receptors.
- Enzyme Inhibition Assays : Evaluating its ability to inhibit key enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
An examination of related compounds reveals varying biological activities based on structural modifications. The following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Amino group instead of aniline | Antimicrobial |
| 5-Methyl-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide | Methylthio group | Anticancer |
| 5-Methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Different phenyl substituents | Antiviral |
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-13-8-5-11(2)14(18)9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLNMVDZFIFRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(NNN2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














